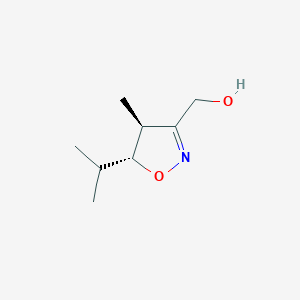

((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a dihydroisoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at positions 4 and 5 adds to its complexity and potential for enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method includes the use of 9-epiquininurea as a catalyst, which facilitates the enantioselective ring-opening at room temperature, yielding the desired product with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the enantioselective ring-opening reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying enantioselective reactions.

Biology: Its chiral nature makes it useful in studying biological processes and interactions with enzymes and receptors.

Industry: Used in the synthesis of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism by which ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chiral centers play a crucial role in determining the specificity and affinity of these interactions. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol: This compound shares structural similarities with ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol, particularly in the presence of chiral centers and a heterocyclic ring.

Quinidine: An isomer of quinine, quinidine has similar chiral properties and is used in medical applications.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the dihydroisoxazole ring. This combination of features makes it a valuable compound for studying enantioselective reactions and developing chiral drugs.

Biological Activity

((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol is a compound that has garnered interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and mechanisms of action based on available research data.

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- IUPAC Name : this compound

- CAS Number : 735317-70-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Cyclization Reactions : Formation of the isoxazole ring from suitable precursors.

- Reduction Reactions : Converting precursors into the desired isoxazole derivatives using reducing agents like sodium borohydride.

- Purification Techniques : Employing chromatography methods to isolate the final product with high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:

- Inhibition of Bacterial Growth : The compound demonstrated efficacy against Gram-positive and Gram-negative bacteria in vitro.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties:

- Cell Proliferation Inhibition : The compound was tested on various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) and showed a significant reduction in cell viability.

- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

Preliminary studies indicate potential anti-inflammatory effects:

- Cytokine Modulation : this compound may reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study conducted on various bacterial strains revealed that the compound effectively inhibited bacterial growth, supporting its use as a potential antimicrobial agent.

- Anticancer Research :

- Inflammation Model :

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in inflammatory and apoptotic pathways.

- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its anticancer effects.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

[(4S,5R)-4-methyl-5-propan-2-yl-4,5-dihydro-1,2-oxazol-3-yl]methanol |

InChI |

InChI=1S/C8H15NO2/c1-5(2)8-6(3)7(4-10)9-11-8/h5-6,8,10H,4H2,1-3H3/t6-,8+/m0/s1 |

InChI Key |

BIAAMKAPDRZIJY-POYBYMJQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](ON=C1CO)C(C)C |

Canonical SMILES |

CC1C(ON=C1CO)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.